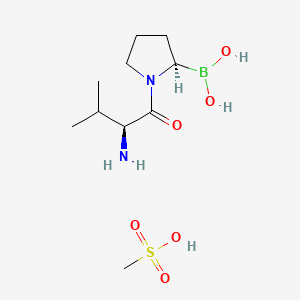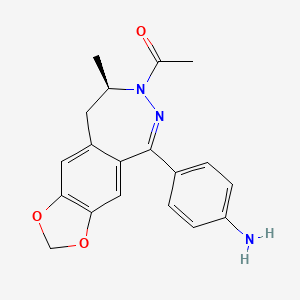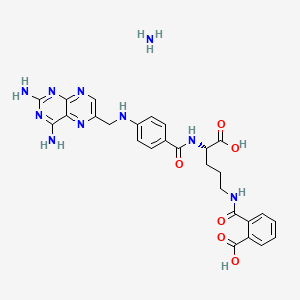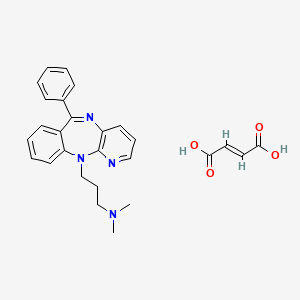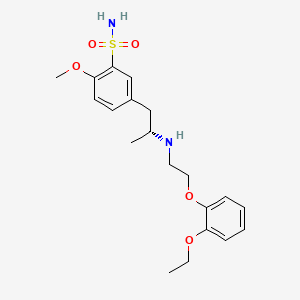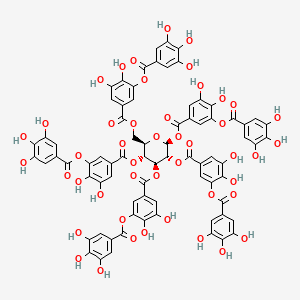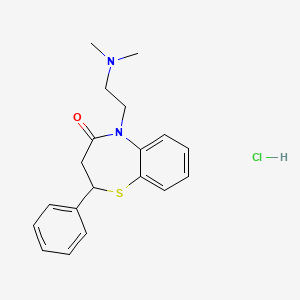
Thiazesim hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazesim Hydrochloride involves the reaction of 2-aminobenzophenone with 2-chloro-N,N-dimethylethylamine to form the intermediate compound. This intermediate is then cyclized to produce Thiazesim, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is typically crystallized from acetonitrile, with a melting point of 222-224°C .
Chemical Reactions Analysis
Types of Reactions: Thiazesim Hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiazesim can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Thiazesim to its corresponding amine derivatives.
Substitution: Thiazesim can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazepine derivatives.
Scientific Research Applications
Thiazesim Hydrochloride has been extensively studied for its antidepressant properties. It has shown potential in treating depressive disorders by modulating neurotransmitter levels in the brain . Additionally, it has been investigated for its effects on learned and unlearned behaviors in animal models, demonstrating selective blocking action on certain behaviors . This compound is also used in research to study the pharmacological effects of benzothiazepine derivatives .
Mechanism of Action
Thiazesim Hydrochloride exerts its antidepressant effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The compound targets specific receptors in the brain, modulating the activity of neural pathways involved in mood regulation .
Comparison with Similar Compounds
Properties
CAS No. |
3122-01-8 |
|---|---|
Molecular Formula |
C19H23ClN2OS |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15;/h3-11,18H,12-14H2,1-2H3;1H |
InChI Key |
IUZXQGCIJLIGLS-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
3122-01-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5845-26-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SQ 10,496 thiazesim thiazesim monohydrochloride thiazesim monohydrochloride, (+)-isomer thiazesim monohydrochloride, (+-)-isomer thiazesim monohydrochloride, (-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


